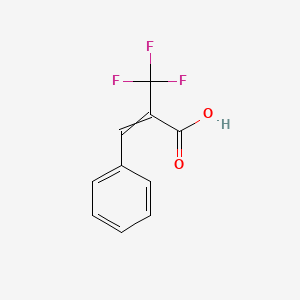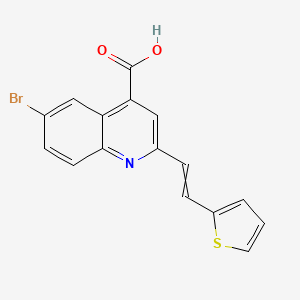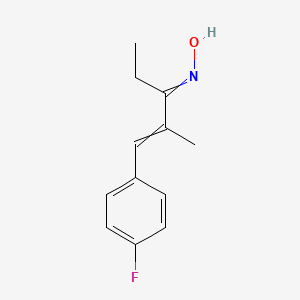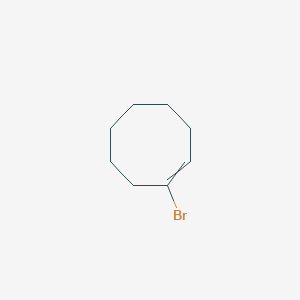
1-Bromocyclooct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromocyclooct-1-ene is an organic compound with the molecular formula C₈H₁₃Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom attached to the first carbon of the cyclooctene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
1-Bromocyclooct-1-ene can be synthesized through several methods. One common synthetic route involves the bromination of cyclooctene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve similar bromination processes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and efficiency.
Análisis De Reacciones Químicas
1-Bromocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium azide (NaN₃).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclooctadiene. Reagents such as potassium hydroxide (KOH) in ethanol are typically used for this purpose.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions. For example, it can be reduced to cyclooctene using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with sodium azide would yield 1-azidocyclooct-1-ene, while elimination with potassium hydroxide would produce cyclooctadiene .
Aplicaciones Científicas De Investigación
1-Bromocyclooct-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials due to its reactivity and ability to introduce functional groups.
Biological Studies: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Bromocyclooct-1-ene in chemical reactions primarily involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.
The molecular targets and pathways involved in these reactions depend on the specific context and reagents used. For example, in biological systems, this compound may interact with enzymes or other proteins, leading to modifications in their activity or function .
Comparación Con Compuestos Similares
1-Bromocyclooct-1-ene can be compared with other brominated cycloalkenes and cycloalkanes:
1-Bromocyclohexene: Similar in structure but with a six-membered ring, it exhibits different reactivity due to ring strain and steric factors.
1-Bromocyclooctane: Lacks the double bond present in this compound, leading to different chemical behavior, particularly in elimination reactions.
Cyclooctene: The non-brominated parent compound, which is less reactive in substitution reactions but can undergo similar elimination and addition reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a double bond within an eight-membered ring, providing distinct reactivity and versatility in various chemical transformations .
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
1-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
Clave InChI |
GORSJTUPMQQONE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=CCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)


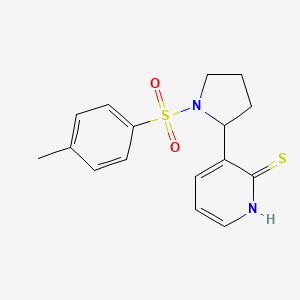
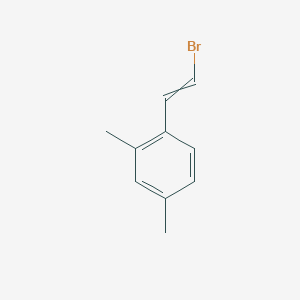
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

